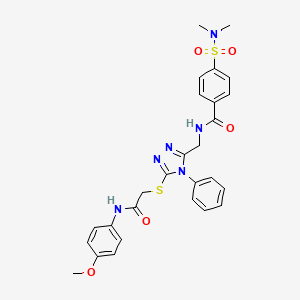
4-(N,N-dimethylsulfamoyl)-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-dimethylsulfamoyl)-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C27H28N6O5S2 and its molecular weight is 580.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(N,N-dimethylsulfamoyl)-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula: C28H30N6O6S2
- Molecular Weight: 610.7 g/mol
- Purity: Typically 95% .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of specific enzymes, similar to other triazole derivatives that have shown inhibitory effects on various targets involved in disease pathways.
- Antiviral Activity: Preliminary studies suggest that related compounds exhibit antiviral properties by interfering with viral replication processes .
- Anti-inflammatory Effects: Some derivatives in the same class have demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Antiviral Activity
Research indicates that derivatives similar to the compound have been tested for their antiviral efficacy against HIV and other viruses. For instance, a study evaluated various phenylalanine derivatives and reported significant antiviral activity with certain modifications . The effective concentration (EC50) and cytotoxic concentration (CC50) ratios are critical for assessing the therapeutic index.
| Compound | EC50 (μM) | CC50 (μM) | SI (CC50/EC50) |
|---|---|---|---|
| PF-74 | 0.42 ± 0.11 | >11.56 | >27.5 |
| II-13c | 5.14 ± 1.62 | >9.51 | >1.85 |
| V-25i | 2.57 ± 0.79 | >8.55 | >3.33 |
This data suggests that while some derivatives show promising antiviral properties, they may not match the potency of established controls like PF-74.
Cytotoxicity Studies
In vitro studies conducted on various cell lines have revealed that the compound exhibits low cytotoxicity at therapeutic concentrations, making it a candidate for further development in antiviral therapies .
Case Studies
- Study on HIV Inhibition: A detailed investigation into the antiviral properties of related triazole compounds demonstrated their potential as HIV inhibitors by disrupting the viral lifecycle at multiple stages .
- Inflammation Modulation: Another study highlighted the anti-inflammatory properties of similar compounds, where they effectively reduced nitric oxide production in macrophages without inducing cytotoxicity .
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O5S2/c1-32(2)40(36,37)23-15-9-19(10-16-23)26(35)28-17-24-30-31-27(33(24)21-7-5-4-6-8-21)39-18-25(34)29-20-11-13-22(38-3)14-12-20/h4-16H,17-18H2,1-3H3,(H,28,35)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTMYBHWTOYPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













